molecular formula C8H5BrN2O2 B1292745 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 873090-18-7

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1292745
CAS No.: 873090-18-7
M. Wt: 241.04 g/mol
InChI Key: ZVWSHDFGLFCEID-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and other biological macromolecules, providing insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring.

Reaction Scheme:

  • 3-Bromobenzohydrazide + Carbon disulfide + Potassium hydroxide → Intermediate
  • Intermediate + Cyclization → this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea. Conditions typically involve heating in a polar solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are often used in the presence of ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized forms of the oxadiazole ring, such as oxadiazole N-oxides.

    Cycloaddition Reactions: Products include fused ring systems with enhanced stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one: The bromine atom is positioned differently, affecting the compound’s electronic properties and reactivity.

    5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one: Substitution with chlorine instead of bromine leads to variations in chemical behavior and applications.

Uniqueness

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The combination of the oxadiazole ring and the bromophenyl group makes this compound particularly valuable in various research and industrial applications.

Properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSHDFGLFCEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647777
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873090-18-7
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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